molecular formula C19H13F3N2O2 B2794785 1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338407-03-7

1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2794785
M. Wt: 358.32
InChI Key: XRCTWEFGGNPOMD-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name for this compound is already given. The molecular formula and weight can be calculated based on the IUPAC name.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis pathway can vary greatly depending on the starting materials and the desired yield and purity.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and stability under various conditions. These properties can often be predicted using computational chemistry methods.


Scientific Research Applications

Chemical Structure and Properties

1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide is a compound with various applications in scientific research, particularly in the field of organic chemistry and medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities and potential in drug discovery.

Applications in Medicinal Chemistry

  • Research on related compounds has shown potential in the development of anticholinesterases, which are important for treating conditions like Alzheimer's disease (Pietsch, Nieger, & Gütschow, 2007).
  • Studies involving similar molecular structures have contributed to the understanding of mechanisms in functionalization reactions, aiding in the development of novel pharmaceutical compounds (Yıldırım, Kandemirli, & Demir, 2005).

Organic Synthesis and Chemical Reactions

  • Investigations into the chemical modification of related pyridine moieties have provided insights into optimizing biological properties of certain carboxamides, which are crucial for the synthesis of new analgesic drugs (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
  • Synthesis and spectroscopic properties of thiourea derivatives, including those with trifluorophenyl groups, have shown significant antimicrobial and antibiofilm properties, indicating potential in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Advanced Material Science

  • Research on related compounds has also contributed to the development of novel annulated products, which are significant in material science for creating new types of molecular structures (Deady & Devine, 2006).

Safety And Hazards

This involves studying the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting potential future research directions. This could include potential applications of the compound, or further studies to better understand its properties or mechanism of action.


properties

IUPAC Name

1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2/c20-13-9-15(21)17(16(22)10-13)23-18(25)14-7-4-8-24(19(14)26)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCTWEFGGNPOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide

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